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Compound of Interest

2-(Sec-butylaminao)isonicotinic
Compound Name:
acid

Cat. No.: B1438248

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
aminoisonicotinic acid derivatives, focusing on their antifungal, enzyme inhibitory, and anti-
inflammatory properties. The information is intended for researchers, scientists, and drug
development professionals.

Antifungal Activity of 2-Aminonicotinamide
Derivatives

A series of 2-aminonicotinamide derivatives have been synthesized and evaluated for their in
vitro antifungal activity, primarily against Candida albicans. The core scaffold consists of a 2-
aminopyridine ring connected to a substituted thiophene ring via an amide linkage.

Data Presentation: SAR of Antifungal 2-
Aminonicotinamide Derivatives
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R Group (at position 5 of

MIC80 (ng/mL) against C.

Compound ID . .
thiophene) albicans SC5314

11g 2-fluorophenylaminomethyl 0.0313[1][2]

11h 3-fluorophenylaminomethyl 0.0313[1][2]

1lla Phenylaminomethyl 0.25

11b 4-fluorophenylaminomethyl 0.125

1llc 3-chlorophenylaminomethyl 0.0625

11d 4-chlorophenylaminomethyl 0.125

1lle 3-methylphenylaminomethyl 0.0625

11f 4-methylphenylaminomethyl 0.125

Fluconazole 0.5[1]

Key SAR Insights:

ring is crucial for antifungal activity.

The presence of a substituted phenylaminomethyl group at the 5-position of the thiophene

o Compounds with fluoro or chloro substituents on the phenyl ring, particularly at the ortho or

meta position, exhibit the most potent activity. For instance, compounds 11g (2-fluorophenyl)

and 11h (3-fluorophenyl) displayed the highest potency with MIC80 values of 0.0313 pg/mL.

[1][2]

e The position of the substituent on the phenyl ring influences activity, with meta and ortho

positions being generally more favorable than the para position.

e The mechanism of action for these compounds is suggested to involve the inhibition of

glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, leading to disruption of the

fungal cell wall.[1][2]

Experimental Protocols
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In Vitro Antifungal Activity Assay (Microbroth Dilution Method): The in vitro antifungal activities
of the compounds are determined using the microbroth dilution method according to the
protocols established by the Clinical and Laboratory Standards Institute (CLSI).[1]

e Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates.
Colonies are then suspended in sterile saline to a concentration of 1076 to 5 x 106 CFU/mL.

o Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide
(DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in RPMI 1640
medium in 96-well microtiter plates.

 Inoculation and Incubation: The fungal inoculum is further diluted and added to each well of
the microtiter plate, resulting in a final concentration of 0.5 x 10"3 to 2.5 x 103 CFU/mL. The
plates are incubated at 35°C for 24-48 hours.

¢ Determination of MIC80: The minimum inhibitory concentration (MIC80) is defined as the
lowest concentration of the compound that causes an 80% reduction in turbidity compared to
the growth in the control well (containing no drug). Turbidity is measured using a microplate
reader at a wavelength of 600 nm.

Visualization
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Caption: Workflow for the discovery of antifungal 2-aminoisonicotinic acid derivatives.
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Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of amino-nicotinic and amino-isonicotinic acids have been identified as potent
inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo
pyrimidine biosynthesis pathway and a target for anticancer and immunosuppressive drugs.[3]

[4]

; E ion: SAR of DHODH Inhibi

Key Structural

Compound Class General Structure Features for High IC50 Range
Potency
2-amino(iso)nicotinic Fluoro or

Amino(iso)nicotinic ) } ]
) o acid core with a trifluoromethyl group 3-8nM
Acid Derivatives ) ) )
substituted phenyl ring  on the phenyl ring.

Key SAR Insights:

o The 2-amino(iso)nicotinic acid scaffold is a promising starting point for the development of
DHODH inhibitors.

o Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of
specific substitutions on the phenyl ring for potent inhibitory activity.[3]

e The presence of electron-withdrawing groups, such as fluoro or trifluoromethyl, on the phenyl
ring significantly enhances the inhibitory potency against human DHODH.

e These compounds act as competitive inhibitors with respect to the ubiquinone binding site of
the enzyme.[4]

Experimental Protocols

Human DHODH Inhibition Assay: The inhibitory activity of the compounds against human
DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-
dichloroindophenol (DCIP).[5][6]
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» Reagents: Recombinant human DHODH, dihydroorotic acid (DHO), coenzyme Q10, DCIP,
and a suitable buffer (e.g., 50 mM Tris-HCI, pH 8.0, containing 150 mM KCI and 0.05% Triton
X-100).[5]

o Assay Procedure:

o Recombinant human DHODH is pre-incubated with the test compound at various
concentrations in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30

minutes.[5]
o The reaction is initiated by the addition of dihydroorotic acid.

o The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650
nm over time using a microplate reader.[5][6]

» Data Analysis: The initial reaction velocities are calculated from the linear portion of the
absorbance versus time curve. The IC50 value, which is the concentration of the inhibitor
that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of

inhibition against the inhibitor concentration.
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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-aminoisonicotinic acid
derivatives.

Anti-inflammatory Activity

Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential, with
some compounds showing potent inhibition of reactive oxygen species (ROS) production. This
activity may be linked to the inhibition of cyclooxygenase-2 (COX-2).[7]

Data Presentation: SAR of Anti-inflammatory
Isonicotinates

% Inhibition of ROS

Compound ID Structure IC50 (pg/mL)
at 25 pg/mL
Isonicotinate of meta-
5 _ 95.9 1.42 £ 0.1[7]
aminophenol

Isonicotinate of para-
6 _ 90.1 28+0.5
aminophenol

Isonicotinate of N-
8a acetyl-meta- 66.6 196+34

aminophenol

Isonicotinate of N-
8b acetyl-para- 85.4 3.7+£1.7

aminophenol

Ibuprofen - 73.2 11.2 +1.9[7]

Key SAR Insights:
« Isonicotinates of aminophenols exhibit significant anti-inflammatory activity.

o Compound 5, the isonicotinate of meta-aminophenol, was the most potent, with an IC50
value eight-fold better than the standard drug ibuprofen.[7]
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» The position of the isonicotinoyl group on the aminophenol ring influences activity, with the
meta position being more favorable than the para position.

o Acetylation of the amino group (compounds 8a and 8b) generally reduces the anti-
inflammatory potency compared to the parent aminophenol derivatives.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (ROS Inhibition): The inhibitory effect of the
compounds on the production of reactive oxygen species by human blood cells can be
measured using a luminol-enhanced chemiluminescence assay.

o Preparation of Cell Suspension: Whole human blood is diluted with a balanced salt solution.
e Assay Procedure:

o The diluted blood is incubated with the test compounds at various concentrations in a 96-
well plate.

o Luminol and a stimulant (e.g., serum-opsonized zymosan) are added to initiate the
production of ROS.

o The chemiluminescence produced is measured over time using a luminometer.

o Data Analysis: The IC50 values are calculated by determining the concentration of the
compound that causes a 50% reduction in the chemiluminescence signal compared to the
control.

COX-2 Inhibitor Screening Assay (Fluorometric): This assay is based on the fluorometric
detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[8][9]

e Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent
probe, and a suitable assay buffer.[8]

e Assay Procedure:

o The test inhibitor is added to the wells of a 96-well plate.
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o Areaction mix containing COX-2 enzyme and the fluorescent probe is added to each well.

o The reaction is initiated by the addition of arachidonic acid.

e Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically.[8][9] The
rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

o Data Analysis: The percent inhibition is calculated by comparing the reaction rates in the
presence and absence of the inhibitor. The IC50 value is then determined.
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Caption: Key structural modifications influencing the anti-inflammatory activity of isonicotinates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1438248?utm_src=pdf-custom-synthesis
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201600545
https://pubmed.ncbi.nlm.nih.gov/28071858/
https://pubmed.ncbi.nlm.nih.gov/28071858/
https://www.researchgate.net/publication/257320274_2D_and_3D_QSAR_study_on_amino_nicotinic_acid_and_isonicotinic_acid_derivatives_as_potential_inhibitors_of_dihydroorotate_dehydrogenase_DHODH
https://pubmed.ncbi.nlm.nih.gov/16480261/
https://pubmed.ncbi.nlm.nih.gov/16480261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://bio-protocol.org/exchange/minidetail?id=9108906&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC7956706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7956706/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.abcam.com/ps/products/211/ab211097/documents/ab211097%20Cyclooxygenase%202%20(COX2)%20%20Inhibitor%20Screening%20Kit%20(Fluorometric)%20protocol%20(website).pdf
https://www.benchchem.com/product/b1438248#structure-activity-relationship-of-2-aminoisonicotinic-acid-derivatives
https://www.benchchem.com/product/b1438248#structure-activity-relationship-of-2-aminoisonicotinic-acid-derivatives
https://www.benchchem.com/product/b1438248#structure-activity-relationship-of-2-aminoisonicotinic-acid-derivatives
https://www.benchchem.com/product/b1438248#structure-activity-relationship-of-2-aminoisonicotinic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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